
4-Phenylhex-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenylhex-3-en-1-ol is an organic compound with the molecular formula C12H16O It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylhex-3-en-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with hex-3-en-1-one under controlled conditions to yield the desired alcohol. Another method involves the reduction of 4-phenylhex-3-en-1-one using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenylhex-3-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: H2 gas with a palladium catalyst, NaBH4, or LiAlH4.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: 4-Phenylhex-3-en-1-one or 4-Phenylhex-3-en-1-al.
Reduction: 4-Phenylhexane.
Substitution: 4-Phenylhex-3-en-1-halide.
Aplicaciones Científicas De Investigación
4-Phenylhex-3-en-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Phenylhex-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating its effects.
Comparación Con Compuestos Similares
4-Phenylhex-3-en-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
4-Phenylhexane: The fully reduced form of 4-Phenylhex-3-en-1-ol.
4-Phenylhex-3-en-1-al: An aldehyde derivative of this compound.
Uniqueness: this compound is unique due to its combination of a phenyl group and a hydroxyl group on a hexenol chain. This structure imparts distinct chemical properties, such as the ability to participate in hydrogen bonding and π-π interactions, making it valuable in various applications.
Propiedades
Número CAS |
62635-21-6 |
|---|---|
Fórmula molecular |
C12H16O |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
4-phenylhex-3-en-1-ol |
InChI |
InChI=1S/C12H16O/c1-2-11(9-6-10-13)12-7-4-3-5-8-12/h3-5,7-9,13H,2,6,10H2,1H3 |
Clave InChI |
DOUCYJPNQULACN-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CCCO)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Hydroxymethyl)oxiran-2-yl]-3,7-dimethyloct-6-en-1-one](/img/structure/B14512995.png)

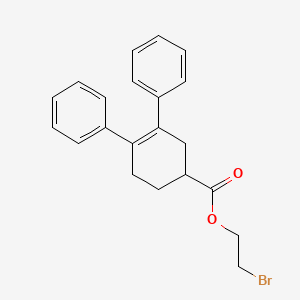
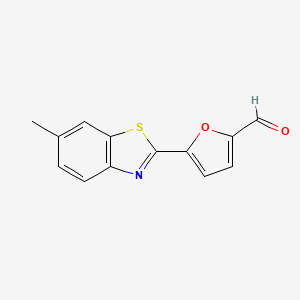
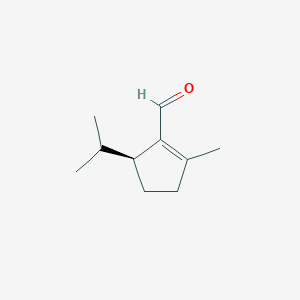
![Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14513018.png)

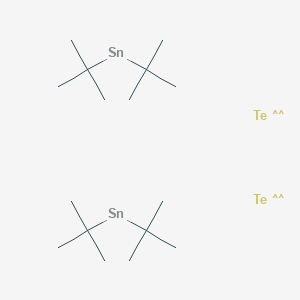
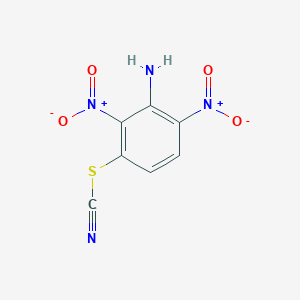
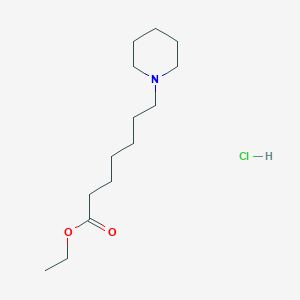
![3-[(Hexylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14513053.png)
![3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile](/img/structure/B14513054.png)
![Bicyclo[2.2.1]heptane-7,7-dicarboxylic acid](/img/structure/B14513057.png)

